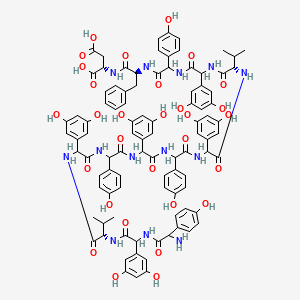
Tetra-(amido-PEG10-azide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetra-(amido-PEG10-azide) is a branched polyethylene glycol (PEG) linker with four terminal azide groups. This compound is primarily used in PEGylation processes via Click Chemistry, which is a method for attaching PEG chains to molecules to improve their solubility, stability, and bioavailability . The molecular formula of Tetra-(amido-PEG10-azide) is C105H204N16O48, and it has a molecular weight of approximately 2458.9 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Tetra-(amido-PEG10-azide) is synthesized through a series of chemical reactions involving the functionalization of PEG chains with azide groups. One common method involves the reaction of tetra-branched PEG with azide-functionalized reagents under mild conditions. The azide groups are introduced via nucleophilic substitution reactions, where a suitable leaving group on the PEG chain is replaced by an azide group .
Industrial Production Methods
In industrial settings, the production of Tetra-(amido-PEG10-azide) involves large-scale synthesis using automated reactors and precise control of reaction conditions. The process typically includes purification steps such as chromatography to ensure high purity and yield of the final product .
化学反応の分析
Types of Reactions
Tetra-(amido-PEG10-azide) primarily undergoes Click Chemistry reactions, specifically azide-alkyne cycloaddition reactions. This type of reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions
The azide-alkyne cycloaddition reaction typically requires a copper(I) catalyst, although copper-free methods are also available. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures .
Major Products Formed
The major products formed from the reaction of Tetra-(amido-PEG10-azide) with alkyne-functionalized molecules are triazole-linked PEGylated compounds. These products are highly stable and have improved solubility and bioavailability .
科学的研究の応用
Tetra-(amido-PEG10-azide) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
作用機序
The mechanism of action of Tetra-(amido-PEG10-azide) involves its ability to undergo Click Chemistry reactions with alkyne-functionalized molecules. The azide groups on the compound react with alkynes to form stable triazole linkages, which enhance the solubility, stability, and bioavailability of the resulting PEGylated products . This mechanism is particularly useful in drug delivery systems, where PEGylation can improve the pharmacokinetics of therapeutic agents .
類似化合物との比較
Tetra-(amido-PEG10-azide) is unique due to its four terminal azide groups, which allow for multiple PEGylation reactions. Similar compounds include other PEG linkers with different functional groups, such as:
Azido-PEG-acid: A PEG linker with a terminal azide group and a carboxylic acid group.
Azido-PEG-NHS ester: A PEG linker with a terminal azide group and an N-hydroxysuccinimide ester group.
Azido-PEG-amine: A PEG linker with a terminal azide group and an amine group.
These similar compounds have different functional groups that provide varying reactivity and applications, but Tetra-(amido-PEG10-azide) stands out due to its branched structure and multiple azide groups, making it highly versatile for PEGylation processes .
特性
分子式 |
C105H204N16O48 |
|---|---|
分子量 |
2458.8 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]-2,2-bis[[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]methyl]propoxy]propanamide |
InChI |
InChI=1S/C105H204N16O48/c106-118-114-9-21-130-29-37-138-45-53-146-61-69-154-77-85-162-93-89-158-81-73-150-65-57-142-49-41-134-33-25-126-17-5-110-101(122)1-13-166-97-105(98-167-14-2-102(123)111-6-18-127-26-34-135-42-50-143-58-66-151-74-82-159-90-94-163-86-78-155-70-62-147-54-46-139-38-30-131-22-10-115-119-107,99-168-15-3-103(124)112-7-19-128-27-35-136-43-51-144-59-67-152-75-83-160-91-95-164-87-79-156-71-63-148-55-47-140-39-31-132-23-11-116-120-108)100-169-16-4-104(125)113-8-20-129-28-36-137-44-52-145-60-68-153-76-84-161-92-96-165-88-80-157-72-64-149-56-48-141-40-32-133-24-12-117-121-109/h1-100H2,(H,110,122)(H,111,123)(H,112,124)(H,113,125) |
InChIキー |
IKKIJAKFHVRGJA-UHFFFAOYSA-N |
正規SMILES |
C(COCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Boc-3-hydroxy-3-(trifluoromethyl)-9-azabicyclo[3.3.1]nonane](/img/structure/B13719071.png)
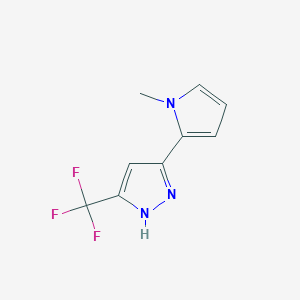
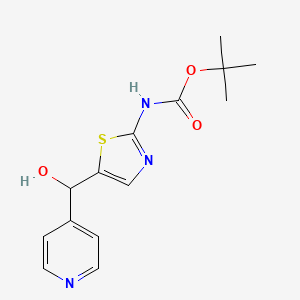
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)
![N-Cyclopropylmethyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13719091.png)
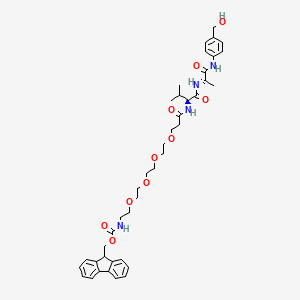
![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)
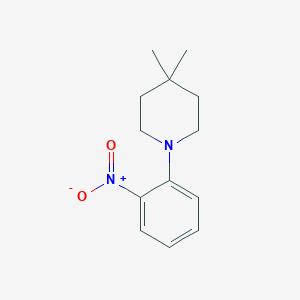
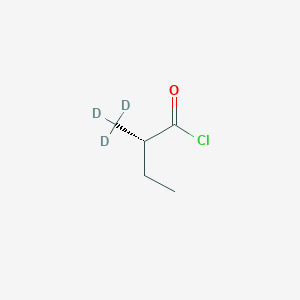
![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)
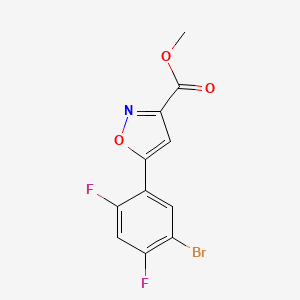
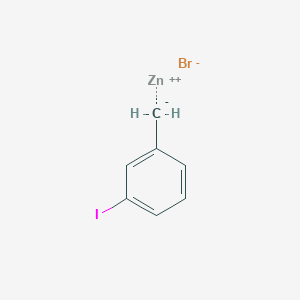
![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
